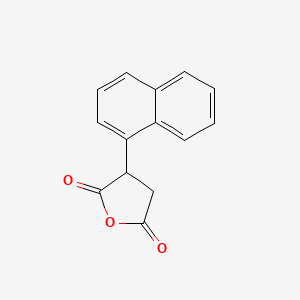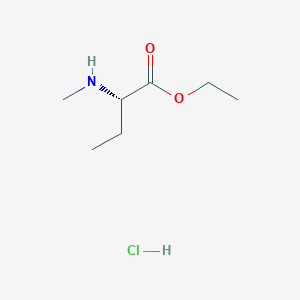
3-Methyl-1-(methylamino)pentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(methylamino)pentan-2-ol is an organic compound with the molecular formula C7H17NO It is a secondary alcohol and an amine, making it a versatile compound in various chemical reactions and applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylamino)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pentanone with methylamine under reductive amination conditions. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-Methyl-1-(methylamino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Methyl-2-pentanone or 3-Methylpentanoic acid.
Reduction: 3-Methyl-1-(methylamino)pentane.
Substitution: Various substituted amines or alcohols depending on the reagents used.
科学的研究の応用
3-Methyl-1-(methylamino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 3-Methyl-1-(methylamino)pentan-2-ol involves its interaction with various molecular targets. As an amine, it can act as a ligand for receptors or enzymes, influencing their activity. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s behavior in biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Methyl-2-pentanol: A similar alcohol with a different position of the hydroxyl group.
3-Methyl-1-butanol: Another alcohol with a shorter carbon chain.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
Uniqueness
3-Methyl-1-(methylamino)pentan-2-ol is unique due to the presence of both an amine and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.
特性
分子式 |
C7H17NO |
|---|---|
分子量 |
131.22 g/mol |
IUPAC名 |
3-methyl-1-(methylamino)pentan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(2)7(9)5-8-3/h6-9H,4-5H2,1-3H3 |
InChIキー |
CQQIUSXBDFAIIY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)






![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)
![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)



